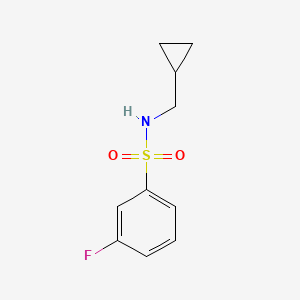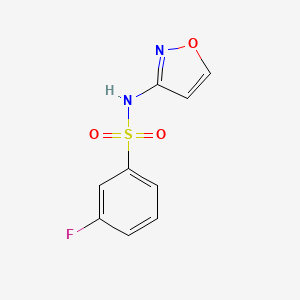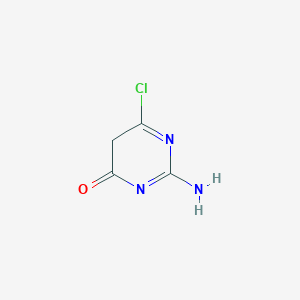![molecular formula C18H24ClN3O3 B7470086 N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide, commonly known as CP-31398, is a small molecule that has been extensively studied in the field of cancer research. CP-31398 is a promising drug candidate due to its ability to restore the function of the tumor suppressor protein p53, which is often mutated in cancer cells.
作用机制
CP-31398 works by binding to the DNA-binding domain of p53, which restores the function of the protein. This leads to the activation of downstream genes that regulate cell division and apoptosis. CP-31398 has been shown to induce apoptosis in cancer cells that have mutated p53, while having little effect on normal cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to have a variety of biochemical and physiological effects. In addition to restoring the function of p53, CP-31398 has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. CP-31398 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
CP-31398 has several advantages for lab experiments. It is a small molecule that is easy to synthesize, making it readily available for research. CP-31398 has also been shown to have low toxicity, making it a safe compound to work with. However, CP-31398 has limitations in terms of its selectivity. It has been shown to bind to other proteins in addition to p53, which may limit its effectiveness as a cancer therapy.
未来方向
There are several future directions for research on CP-31398. One area of interest is the development of more selective compounds that target only p53, which may improve the efficacy of the drug. Another area of interest is the use of CP-31398 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to explore the potential use of CP-31398 in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, CP-31398 is a promising drug candidate that has been extensively studied in the field of cancer research. Its ability to restore the function of the tumor suppressor protein p53 makes it a promising target for cancer therapy. While CP-31398 has several advantages for lab experiments, such as ease of synthesis and low toxicity, it also has limitations in terms of its selectivity. Further research is needed to explore the potential of CP-31398 as a cancer therapy and in the treatment of other diseases.
合成方法
The synthesis of CP-31398 involves a series of chemical reactions. The starting material is 2-chlorobenzylamine, which is reacted with ethyl chloroacetate to form N-(2-chlorophenyl)ethylacetamide. This intermediate is then reacted with 2,5-dioxo-4,4-dipropylimidazolidine to form CP-31398. The overall yield of this synthesis is approximately 30%.
科学研究应用
CP-31398 has been extensively studied in the field of cancer research due to its ability to restore the function of the tumor suppressor protein p53. P53 is a critical protein that regulates cell division and prevents the formation of cancer cells. Mutations in the p53 gene are found in over 50% of all human cancers, making it a promising target for cancer therapy.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-3-9-18(10-4-2)16(24)22(17(25)21-18)12-15(23)20-11-13-7-5-6-8-14(13)19/h5-8H,3-4,9-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFOJCSTTSGOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)CC(=O)NCC2=CC=CC=C2Cl)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)


![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)


![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)
